Isoindole-1,3-dione, 2-[4-allylamino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-
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Overview
Description
Preparation Methods
Isoindole-1,3-dione derivatives are typically synthesized by the condensation of phthalic anhydride with primary amines . One efficient strategy to construct isoindole-1,3-dione building blocks involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often employ green, waste-free transformations with high atom economy in solvents like toluene .
Chemical Reactions Analysis
Isoindole-1,3-dione derivatives undergo various types of chemical reactions, including:
Oxidation: Coupled oxidation of imidazoles and tetraynes.
Reduction: Reduction reactions involving metal catalysts.
Substitution: Substitution reactions with primary amines to form multifunctionalized derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Oxygen, imidazole derivatives.
Reducing agents: Metal catalysts.
Solvents: Toluene, ethyl acetate.
Major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives with multiple rings and complex structures .
Scientific Research Applications
Isoindole-1,3-dione derivatives have a broad range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of multifunctionalized compounds.
Biology: Serve as intermediates in the synthesis of bioactive molecules.
Medicine: Potential therapeutic agents due to their biological activity.
Industry: Used in the production of dyes, polymer additives, and photochromic materials.
Mechanism of Action
The mechanism of action of isoindole-1,3-dione derivatives involves their interaction with molecular targets and pathways. Additionally, they may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindole-1,3-dione derivatives can be compared with other similar compounds, such as:
4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: Used for the development of protein degrader building blocks.
N-(4-Bromobutyl)phthalimide: Another phthalimide derivative with different functional groups.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-prop-2-enyliminobutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H26N2O4/c1-4-11-24-17(20-18(26)13-23(2,3)14-19(20)27)10-7-12-25-21(28)15-8-5-6-9-16(15)22(25)29/h4-6,8-9,26H,1,7,10-14H2,2-3H3 |
InChI Key |
IIHIEETUZHDZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCC=C)CCCN2C(=O)C3=CC=CC=C3C2=O)O)C |
Origin of Product |
United States |
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